Sodium 3-methoxy-3-oxopropane-1-sulfinate

Catalog No.
S770613
CAS No.
90030-48-1
M.F
C4H7NaO4S
M. Wt
174.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 3-methoxy-3-oxopropane-1-sulfinate

CAS Number

90030-48-1

Product Name

Sodium 3-methoxy-3-oxopropane-1-sulfinate

IUPAC Name

sodium;3-methoxy-3-oxopropane-1-sulfinate

Molecular Formula

C4H7NaO4S

Molecular Weight

174.15 g/mol

InChI

InChI=1S/C4H8O4S.Na/c1-8-4(5)2-3-9(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1

InChI Key

YICFALDKKMHFLT-UHFFFAOYSA-M

SMILES

COC(=O)CCS(=O)[O-].[Na+]

Canonical SMILES

COC(=O)CCS(=O)[O-].[Na+]

Isomeric SMILES

COC(=O)CCS(=O)[O-].[Na+]

The exact mass of the compound Sodium 3-methoxy-3-oxopropane-1-sulfinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS, CAS 90030-48-1) is a bench-stable, commercially available sulfinate transfer agent widely utilized in the synthesis of complex sulfones, sulfonamides, and sulfinic acid salts. Unlike traditional sulfonylation protocols that rely on corrosive sulfonyl chlorides or toxic sulfur dioxide gas, SMOPS functions as a highly efficient "masked" sulfinate. It readily couples with alkyl and aryl halides to form β-ester sulfone intermediates, which can be subsequently unmasked under exceptionally mild basic conditions to yield the desired sulfinate. This reagent is particularly prized in pharmaceutical and agrochemical procurement for its outstanding functional group tolerance, enabling late-stage functionalization without the need for harsh organometallic reagents or strong oxidants [1].

Substituting SMOPS with conventional reagents like sulfur dioxide gas, DABSO, or Rongalite often compromises process scalability and substrate scope. Traditional SO2 insertion requires highly nucleophilic organolithium or Grignard reagents, which strictly preclude the presence of electrophilic functional groups such as ketones, esters, or reactive heterocycles. Alternatively, utilizing sulfonyl chlorides necessitates harsh oxidative preparation steps that can degrade sensitive active pharmaceutical ingredients (APIs). Even other masked sulfinates like Rongalite release reactive formaldehyde upon deprotection, potentially leading to unwanted side reactions. SMOPS uniquely circumvents these issues by utilizing a clean β-elimination mechanism—releasing volatile methyl acrylate—under mild basic conditions, ensuring that generic substitution inevitably leads to lower yields or complete synthetic failure in highly functionalized targets [1].

Superior Functional Group Tolerance via Organometallic-Free Sulfonylation

Traditional synthesis of aryl sulfinates requires the reaction of SO2 with Grignard or organolithium reagents, which destroys electrophilic functional groups. SMOPS enables direct coupling with alkyl and aryl halides followed by mild basic cleavage, bypassing organometallics entirely. Studies demonstrate that SMOPS successfully functionalizes substrates containing esters, ketones, and heterocycles that yield 0% product under traditional SO2/organolithium conditions, achieving high overall yields for the protected sulfinate [1].

Evidence DimensionYield of sulfinate/sulfonamide in presence of electrophilic groups
Target Compound DataHigh yields (typically >70-90%) via SMOPS coupling and beta-elimination
Comparator Or BaselineSO2 + Organolithium/Grignard (0% yield due to functional group destruction)
Quantified DifferenceComplete preservation of sensitive functional groups vs. total degradation
ConditionsCoupling of functionalized aryl/alkyl halides followed by unmasking

Allows procurement teams to source a single reagent for late-stage API functionalization without requiring costly protecting group chemistry.

Rapid, Room-Temperature Unmasking via β-Elimination

The industrial utility of a masked sulfinate depends heavily on the conditions required to liberate the active sulfinate species. The β-ester sulfone intermediate generated from SMOPS undergoes extremely rapid and mild deprotection. Exposure to 1.0 equivalent of sodium methoxide in methanol/THF at room temperature achieves complete conversion to the free sulfinate salt in just 15 minutes. In contrast, alternative protecting strategies often require strong acids, elevated temperatures, or harsh nucleophiles that can compromise the target molecule's integrity [1].

Evidence DimensionDeprotection Conditions and Time
Target Compound Data1.0 equiv NaOMe, Room Temperature, 15 minutes
Comparator Or BaselineStandard robust sulfone protecting groups (e.g., requiring strong acid or reflux)
Quantified DifferenceNear-instantaneous unmasking at ambient temperature with mild base
ConditionsCleavage of the β-ester sulfone intermediate to yield the sulfinate salt

Minimizes cycle times and energy costs in manufacturing while preventing degradation of thermally sensitive intermediates.

Bench-Stable Solid vs. Corrosive/Toxic Gases

From a procurement and plant safety perspective, the physical form of sulfonylation reagents is critical. SMOPS is a non-hygroscopic, bench-stable solid powder that can be stored at room temperature under an inert atmosphere for extended periods. This provides a massive operational advantage over sulfur dioxide (a toxic, corrosive gas requiring specialized mass flow controllers and safety scrubbing) and sulfonyl chlorides (which are highly moisture-sensitive and degrade rapidly upon atmospheric exposure) [1].

Evidence DimensionPhysical State and Handling Requirements
Target Compound DataBench-stable solid, standard weighing and handling
Comparator Or BaselineSulfur dioxide (Toxic gas) / Sulfonyl chlorides (Moisture-sensitive liquids/solids)
Quantified DifferenceElimination of specialized gas-handling and anhydrous storage requirements
ConditionsStandard laboratory or pilot-plant storage and dispensing

Dramatically reduces environmental, health, and safety (EHS) overhead and simplifies supply chain logistics.

Efficient Substoichiometric Copper-Catalyzed Aryl Sulfonylation

Recent advancements have further optimized the use of SMOPS in cross-coupling reactions. While early protocols required large excesses of copper, modern methods utilize SMOPS with substoichiometric copper (e.g., 10 mol % CuI) to couple with aryl iodides under mild, base-free conditions. This process generates masked (hetero)aryl sulfinates in excellent yields (often >80%), which can be telescoped directly into sulfonamide or sulfone synthesis, outperforming traditional multi-step thiol oxidation routes that require stoichiometric harsh oxidants [1].

Evidence DimensionCatalyst Loading and Step Economy
Target Compound Data10 mol % Cu catalyst, 1-step to masked sulfinate
Comparator Or BaselineTraditional thiol oxidation (Multi-step, harsh oxidants)
Quantified DifferenceReduction in synthetic steps and elimination of stoichiometric oxidants
ConditionsCopper-catalyzed coupling of aryl iodides with SMOPS

Lowers catalyst costs and improves overall process mass intensity (PMI) for industrial-scale sulfonylation.

Late-Stage Sulfonamide Synthesis in Medicinal Chemistry

SMOPS is the ideal choice for introducing a sulfonamide group onto a complex, highly functionalized drug candidate where traditional Grignard/SO2 methods would destroy existing esters, ketones, or nitriles. Its mild β-elimination deprotection ensures the integrity of the API backbone [1].

Telescoped One-Pot Sulfinate and Sulfone Manufacturing

Because the β-elimination of the SMOPS-derived intermediate is exceptionally mild and fast (15 mins at RT), it can be telescoped in a single reaction vessel. After initial alkylation, base is added to release the sulfinate, followed immediately by an electrophile to form unsymmetrical dialkyl or aryl-alkyl sulfones, streamlining process workflows [2].

Organometallic-Free Heteroaryl Sulfonylation

SMOPS is highly suited for functionalizing pyridine and other heterocycle derivatives, which are notoriously difficult to metalate cleanly. Copper-catalyzed coupling with heteroaryl halides provides a direct, scalable route to heteroaryl sulfinates without requiring cryogenic lithiation[3].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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